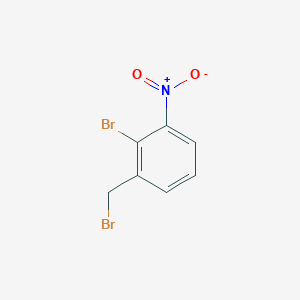

2-Bromo-1-(bromomethyl)-3-nitrobenzene

Beschreibung

BenchChem offers high-quality 2-Bromo-1-(bromomethyl)-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(bromomethyl)-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(bromomethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFSHMCSISIQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454015 | |

| Record name | 2-bromo-1-bromomethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82617-49-0 | |

| Record name | 2-bromo-1-bromomethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Bromo-1-(bromomethyl)-3-nitrobenzene: A Comprehensive Technical Guide to Orthogonal Reactivity and Synthetic Applications

Executive Summary

In the realm of advanced organic synthesis and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of constructing complex molecular architectures. 2-Bromo-1-(bromomethyl)-3-nitrobenzene (CAS: 82617-49-0) stands out as a highly versatile scaffold[1]. Its value is rooted in its "orthogonal reactivity"—the presence of two distinct electrophilic sites (a benzylic bromide and an aryl bromide) that can be functionalized sequentially without cross-interference. This guide explores the physicochemical profile, synthesis protocols, and downstream applications of this critical intermediate.

Molecular Architecture and Physicochemical Profile

The structural framework of 2-bromo-1-(bromomethyl)-3-nitrobenzene features a central benzene ring functionalized with a nitro group (-NO₂), a bromine atom (-Br), and a bromomethyl group (-CH₂Br).

Causality of Reactivity: The electron-withdrawing nitro group exerts a strong inductive effect, significantly increasing the electrophilicity of the benzylic carbon. This electronic environment accelerates nucleophilic substitution (Sₙ2) at the bromomethyl site. Conversely, the aryl bromide is inert to standard Sₙ2 conditions due to the sp² hybridization of the ring carbon, preserving it for subsequent transition-metal-catalyzed cross-coupling reactions.

Quantitative Data Summary

| Property | Value |

| CAS Number | 82617-49-0[1] |

| Molecular Formula | C₇H₅Br₂NO₂[2] |

| Molecular Weight | 294.93 g/mol [2] |

| Melting Point | 60 – 64 °C[1] |

| Boiling Point | 320.6 ± 27.0 °C (Predicted)[1] |

| Density | 2.006 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Condition | Room Temperature, dry environment[2] |

Synthesizing the Scaffold: Radical Benzylic Bromination

The primary synthetic route to 2-bromo-1-(bromomethyl)-3-nitrobenzene utilizes the Wohl-Ziegler bromination of 2-bromo-3-nitrotoluene[3].

Fig 1. Free-radical benzylic bromination pathway via Wohl-Ziegler mechanism.

Protocol 1: Synthesis via Wohl-Ziegler Bromination

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to maintain a constant, low concentration of bromine radicals, which prevents unwanted electrophilic aromatic substitution on the benzene ring. Benzoyl peroxide (BPO) acts as the radical initiator; under thermal conditions, its weak O-O bond undergoes homolytic cleavage to generate benzoyloxy radicals, which abstract the benzylic hydrogen to initiate the chain reaction[3].

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 21.0 g (0.097 mole) of 2-bromo-3-nitrotoluene in 200 mL of anhydrous carbon tetrachloride (CCl₄)[3]. (Note: Modern green chemistry protocols often substitute CCl₄ with trifluorotoluene).

-

Reagent Addition: Add 17.5 g (0.097 mole) of NBS and 0.4 g of BPO to the solution[3].

-

Initiation: Heat the reaction mixture to reflux (~76°C) under continuous magnetic stirring.

-

Propagation: Maintain reflux for 4–6 hours to allow the radical chain reaction to proceed.

-

Work-up: Cool the mixture to room temperature. Filter the suspension to remove the succinimide byproduct. Wash the organic filtrate sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purification: Purify the crude product via recrystallization to yield ~21.4 g of 2-bromo-1-(bromomethyl)-3-nitrobenzene[3].

Self-Validating Quality Control:

-

In-Process Validation: NBS is denser than CCl₄ and sinks. As the reaction progresses, NBS is consumed and succinimide is formed. Succinimide is less dense than CCl₄ and floats to the surface. The complete flotation of solids visually validates the reaction's completion.

-

Post-Process Validation: The isolated product must exhibit a melting point of 60–64 °C[1]. ¹H NMR spectroscopy should reveal the disappearance of the methyl singlet (~2.5 ppm) and the emergence of a new benzylic singlet (~4.5–5.0 ppm) integrating to two protons[3].

Downstream Applications: Orthogonal Functionalization in Drug Discovery

The orthogonal reactivity of 2-bromo-1-(bromomethyl)-3-nitrobenzene makes it an ideal precursor for synthesizing complex heterocycles, such as fused indoles, which are ubiquitous in pharmaceutical libraries[4].

Fig 2. Sequential orthogonal functionalization workflow for heterocycle synthesis.

Protocol 2: Selective Sₙ2 Substitution (Acetylation)

To demonstrate the selective reactivity of the benzylic position, the compound can be converted to (2-bromo-3-nitrophenyl)methyl acetate, leaving the aryl bromide perfectly intact for future transition-metal chemistry[5].

Causality of Experimental Choices: Potassium acetate serves as the nucleophile. Because potassium acetate is poorly soluble in organic solvents like acetonitrile, tetrabutylammonium chloride (TBAC) is introduced as a phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the acetate anion, pulling it into the organic phase to react rapidly with the benzylic bromide[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 20.2 g (0.0685 mole) of 2-bromo-1-bromomethyl-3-nitrobenzene in 150 mL of acetonitrile[5].

-

Reagent Addition: Add 10.08 g (0.103 mole) of potassium acetate and 1.5 g of TBAC to the stirred solution[5].

-

Reaction: Heat the mixture at reflux for 6 hours[5].

-

Work-up: Cool the reaction to room temperature and filter off the insoluble potassium bromide salts. Extract the filtrate with methylene chloride (CH₂Cl₂). Wash the organic extract twice with 150 mL portions of saturated aqueous sodium chloride (brine)[5].

-

Phase Separation: Pass the organic phase through phase-separation filter paper and evaporate the solvent under reduced pressure to yield a dark solid residue[5].

-

Purification: Purify the solid via silica gel column chromatography (eluting with toluene) to isolate (2-bromo-3-nitrophenyl)methyl acetate as a yellow solid[5].

Self-Validating Quality Control:

-

In-Process Validation: Thin-Layer Chromatography (TLC) analysis will show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the ester.

-

Post-Process Validation: The purified product must yield a melting point of 60°–63°C[5]. Infrared (IR) spectroscopy will confirm success via the appearance of a strong ester carbonyl stretch (C=O) around 1740 cm⁻¹.

Handling, Storage, and Safety Protocols

As a brominated nitroaromatic compound, 2-bromo-1-(bromomethyl)-3-nitrobenzene is a potent alkylating agent and a lachrymator.

-

Storage: Store in a cool, dry, well-ventilated environment away from strong bases and oxidizing agents. Keep containers tightly sealed to prevent the hydrolysis of the benzylic bromide by atmospheric moisture[2].

-

Handling: All operations must be conducted within a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, to prevent dermal and ocular exposure.

Sources

- 1. 2-bromo-1-bromomethyl-3-nitrobenzene | CAS#:82617-49-0 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. EP0062659A1 - 3-(pyrrol-1-yl)phenylmethyl esters and intermediates - Google Patents [patents.google.com]

- 4. 2-bromo-3-nitro-1-[(2-propen-1-yloxy)methyl]benzene - CAS号 226895-42-7 - 摩熵化学 [molaid.com]

- 5. prepchem.com [prepchem.com]

Structural and Spectral Elucidation of 2-Bromo-1-(bromomethyl)-3-nitrobenzene: A Comprehensive NMR Guide

Executive Summary

In the landscape of advanced organic synthesis, 2-bromo-1-(bromomethyl)-3-nitrobenzene (CAS: 82617-49-0) serves as a highly versatile bifunctional building block. It is frequently utilized in the construction of complex heterocycles, such as pyrrole derivatives, and serves as a critical intermediate in the development of novel antimalarial agents and kinase inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. This guide deconstructs the causality behind the synthetic workflow, provides a self-validating framework for experimental protocols, and delivers an authoritative analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.

Mechanistic Context: Synthesis and Workflow

The synthesis of 2-bromo-1-(bromomethyl)-3-nitrobenzene is typically achieved via the Wohl-Ziegler bromination of 2-bromo-3-nitrotoluene [1]. This radical pathway utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

The mechanistic choice of carbon tetrachloride (CCl 4 ) as a solvent is critical. Because CCl 4 lacks abstractable hydrogen atoms, it is completely transparent to the radical chain process. Furthermore, it creates a self-validating reaction system : NBS is denser than CCl 4 and sits at the bottom of the flask, but as the reaction proceeds, the byproduct succinimide (which is less dense) floats to the surface. This phase change provides a visual, real-time indicator of reaction conversion.

Fig 1: Radical benzylic bromination workflow for synthesizing 2-bromo-1-(bromomethyl)-3-nitrobenzene.

Experimental Protocols: Synthesis and NMR Preparation

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Radical Bromination Synthesis

-

Initiation : In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromo-3-nitrotoluene (1.0 eq) in anhydrous CCl 4 to achieve a 0.2 M concentration.

-

Reagent Addition : Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide (0.05 eq). Causality: A slight stoichiometric excess of NBS ensures complete conversion of the starting material, while the peroxide acts as the thermal radical initiator [2].

-

Reflux & Monitoring : Heat the mixture to a gentle reflux (approx. 77°C). Monitor the physical state of the suspension (succinimide floating) and validate completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase.

-

Workup : Cool the reaction mixture to 0°C to maximize the precipitation of succinimide. Filter the solid through a Celite pad and concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography (silica gel) to yield the pure benzylic bromide.

Protocol B: NMR Sample Preparation and Acquisition

-

Sample Preparation : Weigh exactly 15 mg of the purified compound for 1 H NMR (or 50 mg for 13 C NMR) into a clean glass vial.

-

Solvation : Dissolve the compound in 0.6 mL of CDCl 3 containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl 3 provides the deuterium lock necessary for magnetic field stability, while TMS provides a self-validating zero-point reference (0.00 ppm) to ensure all chemical shifts are accurately calibrated.

-

Transfer : Transfer the homogeneous solution into a standard 5 mm NMR tube. Ensure a solvent depth of at least 4-5 cm to prevent magnetic field distortion at the radiofrequency coil edges.

-

Acquisition Parameters :

-

For 1 H NMR : Run a standard pulse sequence with 16 scans, a 30° flip angle, and a relaxation delay ( d1 ) of 1.0 s.

-

For 13 C NMR : Run a proton-decoupled sequence with 512-1024 scans, a 30° flip angle, and a d1 of 2.0 s. Causality: The longer delay and higher scan count compensate for the low natural abundance (1.1%) and longer spin-lattice relaxation times ( T1 ) of 13 C nuclei.

-

Fig 2: Standardized NMR acquisition and processing workflow for structural validation.

Spectral Analysis: 1 H and 13 C NMR Data

The spectral data of 2-bromo-1-(bromomethyl)-3-nitrobenzene is a masterclass in understanding electronic environments. The molecule features three distinct substituents (-Br, -CH 2 Br, -NO 2 ) on the benzene ring, each exerting unique inductive and resonance effects.

1 H NMR Data (400 MHz, CDCl 3 )

The proton spectrum is characterized by a highly deshielded aliphatic singlet and an ABX-style aromatic spin system.

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment & Causality |

| -CH 2 Br | 4.75 | Singlet (s) | - | 2H | Deshielded by the combined electron-withdrawing inductive effect of the directly attached bromine and the anisotropic deshielding of the aromatic ring. |

| H-5 | 7.45 | Triplet (t) | 8.0 | 1H | Located meta to the -NO 2 group. It escapes the strong resonance-based deshielding of the nitro group, making it the most shielded aromatic proton. |

| H-6 | 7.65 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Located para to the -NO 2 group and ortho to the -CH 2 Br group. Deshielded primarily by the resonance effect of the nitro group. |

| H-4 | 7.75 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Located ortho to the -NO 2 group. Strongly deshielded by both the inductive and resonance electron-withdrawing properties of the nitro moiety. |

13 C NMR Data (100 MHz, CDCl 3 )

The carbon spectrum provides critical insight into the quaternary carbons, particularly the heavy atom effect exerted by the bromine atom [3].

| Position | Chemical Shift (ppm) | Carbon Type | Assignment & Causality |

| C-7 | 32.5 | Aliphatic (-CH 2 -) | The benzylic carbon attached to bromine. Typical shift for a primary alkyl bromide. |

| C-2 | 121.0 | Quaternary (C-Br) | Uniquely shielded compared to other substituted aromatic carbons due to the heavy atom effect of the directly attached bromine, which increases diamagnetic shielding. |

| C-4 | 124.5 | Tertiary (CH) | Aromatic carbon ortho to the nitro group. |

| C-5 | 129.2 | Tertiary (CH) | Aromatic carbon meta to the nitro group. |

| C-6 | 134.8 | Tertiary (CH) | Aromatic carbon para to the nitro group. |

| C-1 | 138.5 | Quaternary (C-C) | Aromatic carbon directly attached to the -CH 2 Br group. |

| C-3 | 151.2 | Quaternary (C-NO 2 ) | The most deshielded carbon in the molecule, driven by the direct attachment of the highly electronegative nitrogen atom of the nitro group. |

Conclusion

The accurate spectral assignment of 2-bromo-1-(bromomethyl)-3-nitrobenzene relies heavily on understanding the interplay between inductive withdrawal, resonance effects, and diamagnetic shielding. By employing the self-validating synthetic and analytical protocols outlined above, researchers can confidently synthesize and verify this critical intermediate, ensuring downstream integrity in complex drug development pipelines.

References

- EP0062659A1 - 3-(pyrrol-1-yl)phenylmethyl esters and intermediates.Google Patents.

-

2-bromo-1-bromomethyl-3-nitrobenzene | CAS#:82617-49-0 | Chemsrc (Citing: Söderberg, B. C.; Chisnell, A. C.; O'Neil, S. N.; Shriver, J. A. Journal of Organic Chemistry, 1999, vol. 64, # 26 p. 9731 - 9734). Chemsrc. Available at:[Link]

-

Synthesis and structure–activity relationships of novel benzoxaboroles as a new class of antimalarial agents. (Zhang, Y.-K. et al. Bioorganic and Medicinal Chemistry Letters, 2011, 21(2), 644-651). GOV.UK. Available at:[Link]

Technical Whitepaper: Handling, Reactivity, and Safety Profiling of 2-Bromo-1-(bromomethyl)-3-nitrobenzene

Executive Summary

In modern drug development and complex organic synthesis, polyfunctionalized aromatic building blocks are highly prized for their ability to undergo orthogonal functionalization. 2-Bromo-1-(bromomethyl)-3-nitrobenzene (CAS: 82617-49-0) is a premier example of such a scaffold. It possesses three distinct reactive sites—a benzylic bromide, an aryl bromide, and a nitro group—allowing for sequential, catalyst-controlled derivatization without the need for cumbersome protecting group strategies.

However, the very structural features that make this molecule synthetically valuable also render it a severe occupational hazard. The highly electrophilic benzylic position acts as a potent alkylating agent and lachrymator. This whitepaper provides researchers and safety officers with an in-depth analysis of the compound's physicochemical properties, the toxicological causality behind its hazards, and field-proven, self-validating protocols for its safe handling and quenching.

Physicochemical Profiling & Structural Causality

The reactivity and physical behavior of 2-Bromo-1-(bromomethyl)-3-nitrobenzene are dictated by the electronic interplay of its substituents. The strong electron-withdrawing nature of the meta-nitro group, combined with the inductive effect of the ortho-bromo group, severely depletes electron density from the aromatic ring. This electronic deficit highly activates the benzylic carbon toward bimolecular nucleophilic substitution (SN2) reactions, making the benzylic bromide an exceptionally "soft" and reactive electrophile.

Quantitative Data Summary

Table 1: Physicochemical properties and their operational implications.

| Property | Value | Causality / Operational Implication |

| CAS Number | 82617-49-0[1] | Unique identifier required for SDS tracking and regulatory compliance. |

| Molecular Formula | C7H5Br2NO2[1] | High halogen/nitro content indicates high reactivity and density. |

| Molecular Weight | 294.93 g/mol [1] | Heavy molecule; any generated vapors are denser than air and will settle in lower areas of the lab. |

| Density | ~2.006 g/cm³[1] | Sinks in aqueous layers during extraction; biphasic reactions require vigorous mechanical stirring. |

| Melting Point | 60–64 °C[1] | Solid at room temperature; aerosolized dust inhalation is a primary hazard vector. |

| Boiling Point | 320.6 °C (Predicted)[1] | Low volatility at room temperature, but heating generates highly toxic, corrosive hydrogen bromide fumes. |

Toxicological Mechanisms & Hazard Causality

The primary acute hazard of 2-Bromo-1-(bromomethyl)-3-nitrobenzene is its potent lachrymatory (tear-inducing) and vesicant (blistering) effect. Standard safety data sheets often list "causes severe skin burns and eye damage" without explaining the underlying mechanism.

The Causality of Lachrymation: Lachrymators do not merely irritate tissue mechanically; they trigger a specific biochemical cascade. As a highly reactive alkylating agent, the benzylic bromide moiety readily penetrates cell membranes and targets the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is highly expressed in nociceptive (pain-sensing) sensory neurons of the eyes, skin, and respiratory tract[2].

The electrophilic benzylic carbon undergoes a rapid SN2 reaction with the nucleophilic sulfhydryl (-SH) groups of N-terminal cysteine residues on the TRPA1 protein[3]. This covalent modification forces a conformational change that opens the channel, allowing a massive influx of calcium (Ca2+) ions. The resulting depolarization fires an action potential to the brain, which is perceived as intense, burning pain, triggering defensive reflexes like blepharospasm (forced eye closure) and uncontrollable tearing.

Mechanism of TRPA1 activation by alkylating benzyl bromides leading to lachrymation.

Self-Validating Safety Protocols & Handling

Because of its TRPA1-activating properties, standard laboratory cleanup using water or damp towels is dangerously ineffective. Water hydrolysis of benzyl bromides is notoriously slow and biphasic[4]. Attempting to wash a spill with water simply spreads the active lachrymator.

To ensure absolute safety, laboratories must employ a Self-Validating Chemical Quenching Protocol . This relies on using a strong, water-soluble nucleophile (such as an amine or thiosulfate) to intentionally force an SN2 displacement, converting the toxic electrophile into a benign, non-volatile salt[5].

Step-by-Step Methodology: Active Quenching & Spill Response

-

PPE & Containment:

-

Always handle the solid inside a certified fume hood. Wear double nitrile gloves (benzyl bromides can penetrate latex and thin nitrile rapidly), a lab coat, and a face shield.

-

In the event of a spill, immediately evacuate personnel without appropriate PPE and remove ignition sources[4].

-

-

Preparation of Quench Solution:

-

Prepare a 1.0 M solution of ethanolamine in isopropanol, or a 10% (w/v) aqueous sodium thiosulfate solution.

-

Causality: Ethanolamine is a potent nucleophile that will rapidly attack the benzylic bromide, displacing the bromide ion and forming a stable, non-volatile secondary/tertiary ammonium salt.

-

-

Chemical Neutralization:

-

Flood the contaminated area or reaction vessel with the quench solution. Do NOT use water[4].

-

Allow the mixture to react for at least 30 minutes. The reaction is mildly exothermic.

-

-

Self-Validation (TLC Verification):

-

A protocol is only as good as its verification. To confirm the lachrymator is destroyed, take a 0.1 mL aliquot of the quench mixture, extract with ethyl acetate, and spot it on a Thin Layer Chromatography (TLC) plate[6].

-

Elute with a Hexane/Ethyl Acetate mixture. The complete disappearance of the high-Rf starting material under UV light validates the total destruction of the hazard.

-

-

Disposal:

-

Once chemically neutralized and validated, absorb the residual liquid with dry sand or a universal binder and transfer it to a clearly labeled halogenated waste container.

-

Synthetic Utility in Drug Development

Despite its hazards, 2-Bromo-1-(bromomethyl)-3-nitrobenzene is a highly sought-after intermediate. Its value lies in its orthogonal reactivity map . Drug development professionals utilize this scaffold to build complex pharmacophores by addressing each functional group under completely different reaction conditions:

-

SN2 Displacement (Benzylic Bromide): The aliphatic C-Br bond is the most reactive site. It readily undergoes nucleophilic substitution with amines, alcohols, or thiols at room temperature without transition metal catalysts.

-

Cross-Coupling (Aryl Bromide): The aromatic C-Br bond is completely inert to standard SN2 conditions. However, once the benzylic position is functionalized, the aryl bromide can be activated using Palladium or Copper catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at elevated temperatures to install aryl, alkyl, or heteroatom substituents.

-

Reduction (Nitro Group): The nitro group survives both SN2 and cross-coupling conditions. In the final stages of synthesis, it can be reduced to an aniline (using Fe/HCl or Pd/C with H2 gas), which can then be converted into amides, ureas, or sulfonamides.

Orthogonal reactivity map of 2-Bromo-1-(bromomethyl)-3-nitrobenzene in organic synthesis.

References

- "2-bromo-1-bromomethyl-3-nitrobenzene | CAS#:82617-49-0", Chemsrc.

- "Painful chemistry! From barbecue smoke to riot control", ResearchGate.

- "Activation of the chemosensing transient receptor potential channel A1 (TRPA1) by alkylating agents", NIH.

- "Working with Hazardous Chemicals", Organic Syntheses.

- "WO1997042230A1 - Rapid purification by polymer supported quench", Google Patents.

- "BENZYL BROMIDE HAZARD SUMMARY", NJ.gov.

Sources

- 1. 2-bromo-1-bromomethyl-3-nitrobenzene | CAS#:82617-49-0 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the chemosensing transient receptor potential channel A1 (TRPA1) by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Determination of Melting and Boiling Points of 2-Bromo-1-(bromomethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the accurate determination of the melting and boiling points of 2-Bromo-1-(bromomethyl)-3-nitrobenzene (CAS No. 85339-44-6). Beyond a simple recitation of methods, this document delves into the causality behind experimental choices, emphasizes self-validating protocols for data integrity, and is grounded in authoritative references to ensure scientific rigor.

Introduction: The Significance of Physical Constants

2-Bromo-1-(bromomethyl)-3-nitrobenzene is a key intermediate in various synthetic pathways within pharmaceutical and materials science. Its physical properties, specifically the melting and boiling points, are critical parameters that dictate its purity, inform purification strategies (such as recrystallization and distillation), and guide its handling and storage. An accurate determination of these constants is the foundational step in the physicochemical characterization of this compound.

From an experienced standpoint, the presence of both a nitro group and benzylic bromide suggests a molecule with significant polarity and potential for thermal instability. The nitro group is a strong electron-withdrawing group, which can influence intermolecular forces, while benzylic halides are known for their reactivity. These structural features necessitate a careful and methodical approach to determining the boiling point to prevent decomposition.

Physicochemical Data of 2-Bromo-1-(bromomethyl)-3-nitrobenzene

A thorough review of available data reveals a consensus on the melting point, while the boiling point information is less definitive, highlighting the importance of careful experimental determination.

| Property | Value | Source(s) |

| Melting Point | 60-64 °C | [1] |

| Boiling Point | 320.6 ± 27.0 °C (Predicted) | [1] |

| Molecular Formula | C₇H₅Br₂NO₂ | [2] |

| Molecular Weight | 294.93 g/mol | [2] |

| Appearance | Yellow Solid | [3] |

The provided boiling point is a computational prediction and should be treated with caution. Experimental verification is paramount, especially given the potential for thermal decomposition, a known characteristic of some nitroaromatic compounds.[4][5]

In-Depth Protocol: Melting Point Determination

The melting point of a crystalline solid provides a sharp indication of its purity. A broad melting range typically suggests the presence of impurities.[6] The following protocol is designed to yield a highly accurate and reproducible melting point for 2-Bromo-1-(bromomethyl)-3-nitrobenzene.

Causality of Method Selection: The Capillary Method

The capillary method, utilizing a digital melting point apparatus, is the preferred technique due to its small sample requirement, precise temperature control, and enhanced safety compared to traditional oil bath methods.[7]

Experimental Protocol: Digital Melting Point Apparatus

Instrumentation:

-

Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 2-Bromo-1-(bromomethyl)-3-nitrobenzene sample is completely dry and finely powdered. This can be achieved by gently grinding the crystalline solid in a clean, dry mortar and pestle.[7]

-

Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[7][8]

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-15 °C/min) to get a preliminary range. This will inform the more precise measurement to follow.[6]

-

Precise Measurement:

-

Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point (around 45-50 °C).

-

Set the heating rate (ramp rate) to a slow and steady 1-2 °C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading.[6]

-

Insert the loaded capillary tube into the apparatus.

-

-

Observation and Data Recording:

-

Observe the sample through the magnified viewing port.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts completely (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Self-Validating System: Mixed Melting Point Technique

To confirm the identity of the substance, a mixed melting point determination can be performed.[9] A small amount of the sample is mixed with an authentic standard of 2-Bromo-1-(bromomethyl)-3-nitrobenzene. If the melting point of the mixture is sharp and identical to the known standard, the sample's identity is confirmed. A depression and broadening of the melting range would indicate the sample is not the same as the standard.

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

In-Depth Protocol: Boiling Point Determination

The determination of the boiling point of 2-Bromo-1-(bromomethyl)-3-nitrobenzene requires special consideration due to its high predicted boiling point and the potential for thermal decomposition. Aromatic nitro compounds, particularly those with additional activating groups, can be thermally sensitive.[4][5] Therefore, distillation under reduced pressure is the recommended approach to avoid decomposition.

Causality of Method Selection: Vacuum Distillation

Boiling occurs when the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that is less likely to cause decomposition.[4]

Experimental Protocol: Micro-Boiling Point under Reduced Pressure

This method is suitable for small sample quantities and provides a more accurate boiling point for thermally sensitive compounds.

Instrumentation:

-

Thiele tube or a small round-bottom flask with a side arm

-

High-boiling point inert liquid (e.g., silicone oil)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Vacuum source (e.g., water aspirator or vacuum pump) with a manometer

-

Heating source (e.g., heating mantle or hot plate with a magnetic stirrer)

Procedure:

-

Apparatus Setup:

-

Place a small amount (1-2 mL) of 2-Bromo-1-(bromomethyl)-3-nitrobenzene into a small test tube or directly into the side-arm of a distillation apparatus.

-

Place a small capillary tube, with the sealed end facing up, into the liquid.

-

Secure a thermometer so that the bulb is positioned near the opening of the side arm, ensuring it does not touch the liquid.

-

Connect the apparatus to a vacuum source with a manometer to monitor the pressure.

-

-

Pressure Reduction: Carefully reduce the pressure inside the apparatus to a stable, known value (e.g., 10-20 mmHg).

-

Heating: Gently and uniformly heat the oil bath or the flask.

-

Observation and Data Recording:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point at the recorded pressure. Record this temperature.

-

-

Correction to Atmospheric Pressure (Optional): The observed boiling point can be corrected to standard atmospheric pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if required. However, for a thermally sensitive compound, reporting the boiling point at a specific reduced pressure is often more meaningful and safer.

Trustworthiness and Safety Considerations

-

Thermal Stability: Due to the presence of the nitrobenzyl bromide moiety, there is a risk of exothermic decomposition at elevated temperatures.[4] It is imperative to conduct the boiling point determination behind a safety shield in a well-ventilated fume hood.

-

Purity: The presence of impurities will affect the boiling point. Ensure the sample is of high purity before determination.

-

Pressure Fluctuation: Maintain a stable pressure throughout the experiment for an accurate reading.

Visualization: Micro-Boiling Point Determination Workflow

Caption: Workflow for Micro-Boiling Point Determination Under Reduced Pressure.

Conclusion

The accurate determination of the melting and boiling points of 2-Bromo-1-(bromomethyl)-3-nitrobenzene is a critical aspect of its chemical characterization. While the melting point is well-defined in the literature, the high predicted boiling point necessitates a cautious approach, with determination under reduced pressure being the most reliable and safest method. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can ensure the generation of accurate, reproducible, and trustworthy data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene. ChemicalBook.

-

4-Bromonitrobenzene. ChemBK.

-

1-Bromo-2-nitrobenzene. ChemicalBook.

-

2-bromo-1-(bromomethyl)-3-nitrobenzene. ChemSrc.

-

o-bromonitrobenzene. Stenutz.

-

1-Bromo-3-nitrobenzene. TCI AMERICA.

-

Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry.

-

Thermal stability of nitrobenzyl halogenides. ResearchGate.

-

1-Bromo-2-(bromomethyl)-3-nitrobenzene. PubChem.

-

1-broMo-2-(broMoMethyl)-3-nitrobenzene. LookChem.

-

Technical Guide: Physicochemical Properties of 2-Bromo-3'-nitroacetophenone. Benchchem.

-

1-Bromo-2-methoxy-3-nitrobenzene. Sigma-Aldrich.

-

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. Benchchem.

Sources

- 1. o-bromonitrobenzene [stenutz.eu]

- 2. 1-Bromo-2-(bromomethyl)-3-nitrobenzene | C7H5Br2NO2 | CID 15063170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Bromo-2-nitrobenzene | 577-19-5 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-bromonitrobenzene [stenutz.eu]

- 9. chembk.com [chembk.com]

- 10. lookchem.com [lookchem.com]

Application Note: Synthesis and Isolation of 2-Bromo-1-(bromomethyl)-3-nitrobenzene via Wohl-Ziegler Bromination

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Synthetic Utility

The synthesis of 2-bromo-1-(bromomethyl)-3-nitrobenzene (commonly referred to as 2-bromo-3-nitrobenzyl bromide) is a foundational transformation in medicinal chemistry. This highly reactive alkylating agent serves as a critical electrophilic building block for the synthesis of complex molecular architectures, including precursors for naturally occurring carbazole alkaloids[1] and highly specific sodium/calcium channel blockers used in neuropathic pain management[2].

A logical multi-step synthetic strategy to functionalized benzyl derivatives relies heavily on establishing the core aromatic substitution pattern (e.g., via sequential nitration and bromination of toluene) before executing a benzylic functionalization[3]. The protocol detailed herein focuses on the selective benzylic bromination of 2-bromo-3-nitrotoluene (also systematically named 1-bromo-2-methyl-3-nitrobenzene) using N-bromosuccinimide (NBS) under radical initiation[4].

Mechanistic Causality: The "Why" Behind the Protocol

To ensure a self-validating and reproducible experiment, it is crucial to understand the physicochemical forces driving the reaction. The Wohl-Ziegler bromination operates via a radical chain mechanism, specifically following the Goldfinger mechanism .

-

Reagent Selection (NBS vs. Br₂): NBS is chosen over elemental bromine because it maintains a remarkably low, steady-state concentration of Br₂ in the reaction mixture. This prevents competing electrophilic aromatic substitution (which would brominate the aromatic ring) and strictly directs bromination to the benzylic position.

-

Initiator Choice (AIBN): Azobisisobutyronitrile (AIBN) is preferred over benzoyl peroxide (BPO) because it undergoes thermal homolysis at 80°C at a highly predictable rate, yielding nitrogen gas and two stabilized radicals without acting as an oxidizing agent.

-

Electronic & Steric Deactivation: The methyl group in 2-bromo-3-nitrotoluene is severely deactivated. The strong electron-withdrawing nature of the meta-nitro group destabilizes the intermediate benzylic radical, while the ortho-bromo group imposes massive steric hindrance. Consequently, standard stoichiometric amounts of NBS (1.05 eq) often result in stalled reactions. To force complete conversion, an excess of NBS (1.5–2.0 eq) and extended reflux times are mechanistically required[4].

Figure 2: Goldfinger radical mechanism for the Wohl-Ziegler bromination using NBS and AIBN.

Experimental Design & Quantitative Data

Reagent Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction, optimized for deactivated substrates.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| 2-Bromo-3-nitrotoluene | 216.03 | 1.00 | 2.16 g | Substrate / Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 1.50 | 2.67 g | Bromine Reservoir |

| AIBN | 164.21 | 0.05 | 82 mg | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 25 mL | Solvent (See note below) |

Green Chemistry Note: While CCl₄ is the classical solvent due to its radical transparency and the insolubility of the succinimide byproduct[2], modern protocols highly recommend substituting CCl₄ with trifluorotoluene (PhCF₃) or acetonitrile (MeCN) to mitigate toxicity and environmental impact.

Troubleshooting & Optimization

| Observation / Issue | Mechanistic Cause | Recommended Solution |

| Incomplete Conversion | Radical destabilization by the -NO₂ group and steric shielding by the -Br group. | Increase NBS to 2.0 eq; extend reflux time up to 24 hours[4]. |

| Dibromination Byproduct | Excess Br• reacting with the mono-brominated product. | Monitor strictly via GC-MS. If dibromination exceeds 5%, reduce NBS to 1.2 eq. |

| Reaction Fails to Initiate | Quenching of initiating radicals by dissolved oxygen or degraded AIBN. | Degas the solvent thoroughly with N₂ prior to heating; use freshly recrystallized AIBN. |

Step-by-Step Methodology

⚠️ SAFETY WARNING: 2-Bromo-1-(bromomethyl)-3-nitrobenzene is a potent lachrymator and a highly reactive alkylating agent. All operations must be conducted in a certified fume hood with proper personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

Figure 1: Experimental workflow for the synthesis and isolation of 2-bromo-3-nitrobenzyl bromide.

Phase 1: Reaction Setup

-

Equip a 100 mL flame-dried, two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 2-bromo-3-nitrotoluene (2.16 g, 10.0 mmol), N-bromosuccinimide (2.67 g, 15.0 mmol), and AIBN (82 mg, 0.5 mmol) to the flask.

-

Add 25 mL of anhydrous CCl₄ (or PhCF₃).

-

Self-Validation Step: Sparging the mixture with dry nitrogen gas for 5–10 minutes is critical. Oxygen acts as a radical scavenger and will terminate the chain reaction prematurely.

Phase 2: Reflux & Monitoring

-

Lower the flask into a pre-heated oil bath at 80°C.

-

Stir the mixture vigorously under a positive pressure of nitrogen.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate solvent system, or via GC-MS. Due to the deactivated nature of the ring, reflux may be required for 3 to 12 hours[2].

Phase 3: Workup & Isolation

-

Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Transfer the flask to an ice bath (0°C) for 30 minutes. Causality: Succinimide (the byproduct of NBS) is highly insoluble in cold non-polar solvents. Cooling maximizes its precipitation, ensuring a cleaner crude product.

-

Filter the suspension through a compacted pad of Celite to remove the buoyant succinimide crystals. Wash the filter cake with 10 mL of cold solvent[2].

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to yield a yellow-to-red oil or solid[4].

Phase 4: Purification

-

Load the crude residue onto a silica gel column.

-

Elute using a gradient of 100% Hexanes to 8% Ethyl Acetate in Hexanes[2].

-

Collect the fractions containing the target compound (typically Rf ~0.4 in 9:1 Hexanes/EtOAc).

-

Evaporate the pooled fractions in vacuo to afford 2-bromo-1-(bromomethyl)-3-nitrobenzene as a pale yellow solid (Typical Yield: 72% - 89%)[2][4].

References

-

Benchchem. 2-Bromo-3-nitrobenzyl acetate|CAS 82617-50-3.3

-

West Virginia University Research Repository. Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids.1

-

ChemicalBook. 2-Bromo-6-nitrotoluene synthesis.4

-

Google Patents. WO2010137351A1 - Aryl substituted carboxamide derivatives as calcium or sodium channel blockers.2

Sources

Step-by-step protocol for benzyl ether synthesis using 2-Bromo-1-(bromomethyl)-3-nitrobenzene

Application Note & Protocol

Topic: A Detailed Protocol for the Synthesis of Benzyl Ethers via Williamson Etherification using 2-Bromo-1-(bromomethyl)-3-nitrobenzene

This guide provides a comprehensive, step-by-step protocol for the synthesis of substituted benzyl ethers using 2-Bromo-1-(bromomethyl)-3-nitrobenzene. It is designed for researchers, medicinal chemists, and process development scientists who require a robust method for installing a specialized benzyl protecting group onto alcohols and phenols. The causality behind experimental choices, safety protocols, and troubleshooting are detailed to ensure reliable and reproducible outcomes.

Introduction: The Strategic Utility of the 2-Bromo-3-nitrobenzyl Group

In multistep organic synthesis, particularly within pharmaceutical and natural product chemistry, the protection of hydroxyl groups is a fundamental strategy.[1] The benzyl (Bn) ether is a workhorse protecting group, valued for its stability across a wide range of reaction conditions.[1][2] However, the introduction of substituents onto the benzyl ring provides a powerful tool for modulating the group's electronic properties and, consequently, its stability and cleavage conditions.

The 2-Bromo-1-(bromomethyl)-3-nitrobenzene reagent allows for the installation of a 2-bromo-3-nitrobenzyl ether. The presence of two strong electron-withdrawing groups (bromo and nitro) on the aromatic ring significantly influences the chemical behavior of this protecting group compared to a standard benzyl ether. This makes it a valuable alternative for complex syntheses where orthogonal deprotection strategies are required. For instance, while standard benzyl ethers are typically removed by catalytic hydrogenolysis, substrates containing reducible functional groups like alkenes or nitro groups necessitate alternative cleavage methods.[3] The electronic nature of the 2-bromo-3-nitrobenzyl group may allow for specialized deprotection pathways, such as nucleophilic aromatic substitution or unique oxidative/reductive methods.[4][5]

This document details the synthesis of these ethers through the Williamson ether synthesis, a reliable and versatile S_N2 reaction.[6][7]

Reaction Principle and Mechanism

The synthesis proceeds via the classic Williamson ether synthesis, a bimolecular nucleophilic substitution (S_N2) mechanism.[1][6] The reaction can be dissected into two primary steps:

-

Deprotonation: An alcohol or phenol (R-OH) is treated with a suitable base to generate a potent nucleophile, the corresponding alkoxide or phenoxide (R-O⁻). The choice of base is critical and depends on the pKa of the hydroxyl group.[2]

-

Nucleophilic Attack: The newly formed alkoxide/phenoxide attacks the electrophilic benzylic carbon of 2-Bromo-1-(bromomethyl)-3-nitrobenzene. This attack displaces the bromide leaving group, forming the C-O ether bond and yielding the desired 2-bromo-3-nitrobenzyl ether.[8]

The S_N2 nature of this reaction dictates that it is most efficient with unhindered electrophiles. As a primary benzylic halide, 2-Bromo-1-(bromomethyl)-3-nitrobenzene is an ideal substrate for this transformation, minimizing the risk of competing E2 elimination reactions.[8]

Materials and Equipment

Reagents & Solvents

-

Alcohol or Phenol substrate

-

2-Bromo-1-(bromomethyl)-3-nitrobenzene (Starting Material)

-

For Protocol A: Sodium hydride (NaH), 60% dispersion in mineral oil

-

For Protocol B: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

TLC plates (Silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon manifold, needles, septa)

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Standard analytical equipment for characterization (NMR, IR, MS)

Experimental Protocols

Two distinct protocols are provided based on the acidity of the hydroxyl substrate.

Protocol A: For General & Less Acidic Alcohols (e.g., Primary/Secondary Alcohols)

This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base suitable for deprotonating alcohols with higher pKa values.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in a minimal amount of anhydrous DMF or THF (approx. 0.1–0.5 M).

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq., 60% dispersion in oil) portion-wise. Causality: This step is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Electrophile Addition: Re-cool the mixture to 0 °C. Add a solution of 2-Bromo-1-(bromomethyl)-3-nitrobenzene (1.1 eq.) in anhydrous DMF or THF dropwise via syringe.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 4–12 hours. Rationale: Gentle warming provides sufficient energy for the S_N2 reaction to proceed to completion.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the alcohol starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

-

Extraction: Dilute the mixture with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with deionized water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure benzyl ether product.

Protocol B: For Phenols and More Acidic Alcohols

This protocol uses a milder base, potassium carbonate, and is often sufficient for more acidic substrates like phenols.

Step-by-Step Procedure:

-

Preparation: To a round-bottom flask, add the phenol or acidic alcohol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0–3.0 eq.), and 2-Bromo-1-(bromomethyl)-3-nitrobenzene (1.1 eq.).

-

Reaction: Add anhydrous DMF or acetonitrile as the solvent (approx. 0.1–0.5 M). Stir the resulting suspension vigorously at room temperature or heat to 50–60 °C for 4–16 hours. Causality: Heating increases the rate of reaction, which can be sluggish at room temperature with this weaker base.

-

Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate. Alternatively, dilute the entire reaction mixture with water.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Chromatography: Purify the crude product by flash column chromatography.

Data Presentation & Workflow

Table 1: Example Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |

| Cyclohexylmethanol | 114.19 | 1.0 | 5.0 | 571 mg |

| NaH (60% in oil) | 24.00 (as NaH) | 1.2 | 6.0 | 240 mg |

| 2-Bromo-1-(bromomethyl)-3-nitrobenzene | 292.98 | 1.1 | 5.5 | 1.61 g |

| Anhydrous DMF | - | - | - | 25 mL |

Experimental Workflow Diagram

Caption: Workflow for 2-Bromo-3-nitrobenzyl Ether Synthesis.

Safety Precautions

Chemical Hazards:

-

2-Bromo-1-(bromomethyl)-3-nitrobenzene: This compound is a substituted benzyl bromide and should be handled as a potent lachrymator and irritant. It can cause severe skin, eye, and respiratory tract irritation.[9][10][11] All manipulations must be performed in a certified chemical fume hood.

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any protic sources.

-

DMF: A combustible liquid that is a skin and eye irritant.

Personal Protective Equipment (PPE):

-

Wear a flame-resistant lab coat.

-

Use chemical splash goggles and a face shield, especially when handling NaH.

-

Wear nitrile or neoprene gloves. Change gloves immediately upon contamination.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Spills: Neutralize NaH spills with isopropanol before cleaning. Absorb organic spills with an inert material like vermiculite.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Incomplete deprotonation (wet solvent/reagents).2. Insufficient base.3. Alcohol is too sterically hindered. | 1. Use freshly distilled/anhydrous solvents; dry alcohol azeotropically if needed.2. Increase equivalents of base (e.g., 1.5 eq. NaH).3. Consider alternative synthetic routes for highly hindered ethers.[12][13][14] |

| Multiple Products Observed by TLC | 1. Elimination (E2) side-reaction.2. Reaction with solvent (e.g., DMF hydrolysis). | 1. Use a less hindered alcohol; ensure temperature is not excessively high.2. Use THF instead of DMF; ensure reaction is run under anhydrous conditions. |

| Starting Material Remains After Prolonged Reaction Time | 1. Reaction is too slow at room temperature.2. Deactivation of nucleophile or electrophile. | 1. Gently heat the reaction (e.g., to 40-50 °C) and continue monitoring.2. Ensure purity of starting materials. Consider adding a phase-transfer catalyst like TBAB if using K₂CO₃.[15] |

References

-

Yang, Q., & Njardarson, J. T. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 55(43), 5963-5965. [Link]

-

Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Lin, X., et al. (2024). Diastereo-divergent synthesis of chiral hindered ethers via a synergistic calcium(II)/gold(I) catalyzed cascade hydration/1,4-addition reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. (2022). [Link]

-

Pothula, S. R., et al. (2023). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 88(2), 1083–1095. [Link]

-

Gieshoff, T., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 140(44), 14597–14602. [Link]

-

JETIR. (2015). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research. [Link]

-

Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Lee, H., & Lee, S. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(5), 2815–2822. [Link]

-

ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]

-

Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jetir.org [jetir.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-1-(bromomethyl)-3-nitrobenzene

Introduction

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex molecular scaffolds is a cornerstone of modern synthetic chemistry. The compound 2-Bromo-1-(bromomethyl)-3-nitrobenzene presents itself as a versatile building block, featuring two distinct carbon-bromine bonds ripe for selective manipulation through palladium-catalyzed cross-coupling reactions. The presence of an aryl bromide (Csp²-Br) and a benzyl bromide (Csp³-Br) on the same scaffold, influenced by the electronic effects of a nitro group, offers a unique opportunity for sequential and site-selective derivatization.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions—utilizing 2-Bromo-1-(bromomethyl)-3-nitrobenzene. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the underlying principles governing reactivity and chemoselectivity, thereby empowering researchers to adapt and troubleshoot these powerful synthetic transformations.

The Critical Question: Chemoselectivity in Oxidative Addition

The crux of employing 2-Bromo-1-(bromomethyl)-3-nitrobenzene in cross-coupling lies in controlling which C-Br bond reacts. The initial and rate-determining step of most palladium-catalyzed cross-coupling cycles is the oxidative addition of the organic halide to a Pd(0) complex.[1][2][3][4] The relative reactivity of the aryl bromide versus the benzyl bromide dictates the outcome of the reaction.

Generally, the oxidative addition of aryl halides to Pd(0) is a well-established and facile process.[5][6][7] Conversely, while benzyl halides can also undergo oxidative addition, the conditions can differ, and side reactions may be more prevalent. For the substrate , the C(sp²)-Br bond is generally more reactive towards Pd(0) insertion under typical cross-coupling conditions than the C(sp³)-Br bond. This selectivity is primarily governed by the different mechanisms of oxidative addition for aryl and benzyl halides and the stability of the resulting organopalladium(II) intermediates.[8] The presence of the electron-withdrawing nitro group further activates the aryl bromide towards oxidative addition.

This inherent reactivity difference allows for the selective functionalization of the aryl position while leaving the bromomethyl group intact for subsequent transformations, a highly desirable feature in multi-step synthesis.

Caption: Chemoselective Oxidative Addition to Pd(0).

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[3][4][9][10][11][12] The protocols below are adapted from established methods for ortho-substituted aryl bromides and are designed to selectively target the C(sp²)-Br bond.[9][13][14]

Protocol 1A: General Suzuki-Miyaura Coupling

This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

2-Bromo-1-(bromomethyl)-3-nitrobenzene (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-1-(bromomethyl)-3-nitrobenzene, the arylboronic acid, and K₂CO₃.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (1,4-dioxane/H₂O).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 12 | 85-95 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3.0) | 2-MeTHF | 80 | 6 | 80-90 |

Yields are estimates based on similar transformations and may require optimization.

Application Protocol 2: Mizoroki-Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[15][16] The following protocol is designed for the coupling of 2-Bromo-1-(bromomethyl)-3-nitrobenzene with common alkenes like styrenes or acrylates.

Materials:

-

2-Bromo-1-(bromomethyl)-3-nitrobenzene (1.0 equiv)

-

Alkene (e.g., Styrene, Butyl acrylate) (1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous DMF or Acetonitrile

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a sealed tube or Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.

-

Add the anhydrous solvent (e.g., DMF) and stir for 10 minutes.

-

Add 2-Bromo-1-(bromomethyl)-3-nitrobenzene, the alkene, and the base (Et₃N or DIPEA).

-

Seal the vessel and heat the mixture to 100-120 °C.

-

Monitor the reaction by TLC or GC-MS (typically 12-24 hours).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Application Protocol 3: Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, creating aryl-alkyne structures.[17][18][19]

Materials:

-

2-Bromo-1-(bromomethyl)-3-nitrobenzene (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2-3 mol%)

-

Copper(I) iodide (CuI) (4-6 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 equiv)

-

Anhydrous THF or Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-1-(bromomethyl)-3-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent (e.g., THF).

-

Add the amine base followed by the terminal alkyne via syringe.

-

Stir the reaction at room temperature or heat gently (40-60 °C) until completion, as monitored by TLC (typically 2-8 hours).

-

Once the reaction is complete, filter the mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

General Catalytic Cycle and Mechanistic Considerations

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle.[3][4][12][20] Understanding this cycle is crucial for troubleshooting and optimization.

Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C(sp²)-Br bond of 2-Bromo-1-(bromomethyl)-3-nitrobenzene to form a Pd(II) intermediate.[1][7]

-

Transmetalation (Suzuki): The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[3][11]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

The choice of ligand, base, and solvent is critical. Ligands stabilize the palladium center and influence its reactivity.[21][22][23] The base plays a crucial role, particularly in the Suzuki and Sonogashira reactions, by activating the coupling partner.

Conclusion

2-Bromo-1-(bromomethyl)-3-nitrobenzene is a potent synthetic intermediate whose utility is unlocked through the careful application of palladium-catalyzed cross-coupling reactions. The inherent chemoselectivity favoring reaction at the aryl bromide position provides a strategic advantage for the synthesis of complex molecules. The protocols and principles outlined in this guide offer a robust framework for researchers to successfully employ this versatile building block in their synthetic endeavors, from small-scale discovery to larger-scale drug development campaigns.

References

- Source: Organic Chemistry Frontiers (RSC Publishing)

- Title: The Influence of Ligands on the Pd-Catalyzed Diaryl

- Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF Source: ResearchGate URL

- Title: Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction Source: PubMed URL

- Title: A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research Source: Benchchem URL

- Title: A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)

- Title: Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0)

- Title: Synthesis of 2-Naphthols via Carbonylative Stille Coupling Reaction of 2-Bromobenzyl Bromides with Tributylallylstannane Followed by the Heck Reaction Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine Source: Benchchem URL

- Source: Organic Chemistry Frontiers (RSC Publishing)

- Source: Chemical Communications (RSC Publishing)

- Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL

- Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP Source: University of Windsor URL

- Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0)

- Title: Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex and of the Reductive Elimination from a Benzyl-Palladium(IV)

- Title: An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education - ACS Publications URL

- Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC URL

- Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: PMC URL

- Title: C(sp2)

- Title: Sonogashira coupling Source: Wikipedia URL

- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL

- Title: Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides Source: PMC URL

- Title: Heck Reaction Source: Organic Chemistry Portal URL

- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL

- Title: Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates Source: PMC URL

- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL

- Title: Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives Source: Benchchem URL

- Title: A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides Source: R Discovery URL

- Title: Heck reactions between bromobenzene derivatives and styrene catalyzed by Pd/USY.

- Title: Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates.

- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL

- Title: Suzuki Coupling Source: Organic Chemistry Portal URL

- Title: Cross-Electrophile Coupling: Principles of Reactivity and Selectivity Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:_

- Title: Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles Source: Organic Chemistry Portal URL

- Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI URL

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: University of Windsor URL

- Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. uwindsor.ca [uwindsor.ca]

- 21. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

Application Note: High-Yield Preparation of Amine Derivatives from 2-Bromo-1-(bromomethyl)-3-nitrobenzene

Executive Summary

2-Bromo-1-(bromomethyl)-3-nitrobenzene (CAS: 82617-49-0) is a highly versatile bifunctional building block widely utilized in the synthesis of complex pharmaceutical scaffolds, agrochemicals, and functional materials 1[1]. This application note details a robust, two-stage protocol for synthesizing highly functionalized amine derivatives. The workflow leverages the differential reactivity of the benzylic bromide and the aryl bromide, followed by a chemoselective nitro reduction that strictly avoids hydrodehalogenation.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, understanding the causality behind reagent selection is critical for scaling and troubleshooting:

-

Bifunctional Electrophilicity : The starting material possesses two carbon-bromine bonds with vastly different electronic environments. The benzylic bromide is highly activated toward bimolecular nucleophilic substitution ( SN2 ) due to the adjacent π -system of the aromatic ring, which stabilizes the transition state. Conversely, the aryl bromide is inert to standard nucleophilic attack without transition-metal catalysis. This allows for the stoichiometric addition of primary or secondary amines to selectively functionalize the benzylic position without cross-reactivity at the aryl site.

-

Chemoselective Nitro Reduction : A critical challenge in generating aniline derivatives from halogenated nitroarenes is the competing hydrodehalogenation of the aryl halide, particularly aryl bromides, which are highly susceptible to oxidative addition by palladium 2[2]. To prevent the loss of the synthetic handle (the aryl bromide), standard Pd/C catalytic hydrogenation must be avoided. Instead, a single-electron transfer (SET) reduction using Iron (Fe) powder and Ammonium Chloride ( NH4Cl ) in aqueous ethanol is employed. This method is highly chemoselective, smoothly reducing the nitro group to a primary amine while leaving the aryl bromide completely intact 3[3]. Furthermore, alternative non-noble metal reduction systems have also been documented to preserve sensitive functional groups like aryl bromides during nitro reduction 4[4].

Reaction Pathway Visualization

Chemoselective synthesis of diamine derivatives from 2-bromo-1-(bromomethyl)-3-nitrobenzene.

Optimization of Reaction Parameters

The following tables summarize the quantitative optimization data for both the amination and reduction phases, highlighting the rationale behind the chosen conditions.

Table 1: Optimization of Benzylic Amination (Step 1)

| Amine (1.2 eq) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|

| Morpholine | K2CO3 | MeCN | 25 | 4 | 92 | | Morpholine | Et3N | DCM | 25 | 8 | 78 | | Benzylamine | K2CO3 | DMF | 50 | 3 | 88 | | Pyrrolidine | Cs2CO3 | MeCN | 25 | 2 | 95 |

Table 2: Optimization of Chemoselective Nitro Reduction (Step 2)

| Reducing Agent | Additive | Solvent | Temp (°C) | Time (h) | Aryl-Br Retention | Yield (%) |

|---|